molecular formula C18H22O3 B134627 Arohynapene B CAS No. 154445-09-7

Arohynapene B

Cat. No.: B134627
CAS No.: 154445-09-7
M. Wt: 286.4 g/mol
InChI Key: XVNDJROXVPBPBY-GGWOSOGESA-N
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Description

Arohynapene B is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis and Anticoccidial Activity

Arohynapene B, known for its anticoccidial properties, was successfully synthesized through a complex process involving the Diels-Alder reaction and the Ag+-catalyzed rearrangement. The tetrahydronaphthalene ring, a critical component of this compound, was crafted using dimethyl acetylenedicarboxylate and 1-(β-acetoxyvinyl)cyclohexene, derived from 3,5-dimethylcyclohexanone. The final synthesis included a precise removal of protecting groups, yielding the compound with potential applications in antiparasitic therapy (Sugimura & Uchida, 2005).

Relevance to Augmented Reality in Science Learning

While not directly related to this compound, augmented reality (AR) in science education is a significant area of research. AR aids in understanding complex scientific concepts and phenomena. It enhances students' spatial abilities, practical skills, and conceptual understanding, especially in inquiry-based scientific activities. AR technology in science education is still emerging, and further research is needed to explore its potential in enhancing learning experiences and adapting to learner characteristics (Cheng & Tsai, 2013).

Ocean Observation with Biogeochemical-Argo

In oceanography, Biogeochemical-Argo (BGC-Argo) is an essential tool for observing biogeochemical properties of the ocean. This network, equipped with advanced sensors, tracks critical variables like oxygen, nitrate, pH, chlorophyll a, suspended particles, and downwelling irradiance. BGC-Argo fills significant gaps in ocean-observing systems, aiding in understanding biogeochemical processes like the biological carbon pump and air-sea CO2 exchanges. This technology also supports managing ocean resources and exploration for new scientific discoveries (Claustre, Johnson, & Takeshita, 2020).

Properties

IUPAC Name

(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDJROXVPBPBY-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154445-09-7
Record name Arohynapene B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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